1-(1-Methylcyclohexyl)piperidin-4-amine

Description

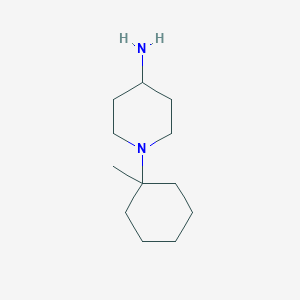

1-(1-Methylcyclohexyl)piperidin-4-amine is a piperidine derivative characterized by a 1-methylcyclohexyl substituent attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂, and its SMILES notation is CC1(CCCCC1)N2CCC(CC2)N, reflecting the methylcyclohexyl and piperidin-4-amine moieties.

Properties

IUPAC Name |

1-(1-methylcyclohexyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-12(7-3-2-4-8-12)14-9-5-11(13)6-10-14/h11H,2-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKMPJLVCIROGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Methylcyclohexyl)piperidin-4-amine typically involves the following steps:

Cyclization: The initial step involves the cyclization of a suitable precursor to form the piperidine ring.

Substitution: The methylcyclohexyl group is introduced through a substitution reaction, often using a Grignard reagent or an alkyl halide.

Industrial production methods may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

1-(1-Methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug development, particularly in the following areas:

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as a therapeutic agent against cancer. For instance, derivatives of piperidine have shown promising cytotoxic effects on various cancer cell lines. In one study, compounds similar to 1-(1-Methylcyclohexyl)piperidin-4-amine demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that structural modifications in piperidine derivatives can lead to improved efficacy against cancer.

Neuroprotective Effects

Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurodegenerative diseases such as Alzheimer's . The incorporation of this compound into new drug formulations may enhance brain exposure and therapeutic outcomes.

Antimicrobial Properties

Piperidine derivatives have been explored for their antimicrobial activities. The compound's structural features allow it to interact with microbial targets effectively, making it a candidate for developing new antibiotics .

Proteomics and Cellular Studies

This compound has been utilized in proteomics research to study protein interactions and functions. Its ability to modulate enzyme activity can provide insights into cellular signaling pathways and metabolic processes .

Mechanistic Studies

The mechanism of action involves binding to specific proteins and enzymes, leading to alterations in their activities. This property is particularly useful in elucidating the roles of various proteins in disease states.

Chemical Synthesis

In organic synthesis, this compound serves as a building block for synthesizing more complex organic molecules. It is employed as a reagent in various chemical reactions, facilitating the development of specialty chemicals with tailored properties .

Agrochemicals

The compound's biological activity extends to agrochemicals, where it can be used in the formulation of pesticides and herbicides due to its effectiveness against pests .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anti-Cancer | PMC9975056 | Enhanced cytotoxicity against hypopharyngeal tumors |

| Neuroprotection | MDPI Review (2023) | Inhibition of key enzymes linked to Alzheimer's |

| Antimicrobial | IJNRD2402051 | Effective against various microbial strains |

| Chemical Synthesis | Chemical Problems (2020) | Used as a reagent for complex organic synthesis |

| Agrochemicals | IJNRD2402051 | Potential use in developing effective pesticides |

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

- Substituent : A 4-octylphenethyl group attached to the piperidine nitrogen.

- Activity : Selective sphingosine kinase 1 (SphK1) inhibitor with IC₅₀ = 3.6 µM . The n-octylphenyl group enhances selectivity for SphK1 over other isoforms, likely due to hydrophobic interactions with the enzyme's binding pocket .

- Key Difference : The long alkyl chain in RB-005 contrasts with the bulky cyclohexyl group in this compound, suggesting divergent binding affinities and therapeutic targets.

1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP)

- Substituent : A 4-chlorobenzyl group.

- Reactivity : Undergoes oxidation with alkaline permanganate (Ru(III)-catalyzed) to yield chlorobenzene and L-alanine derivatives. The reaction follows pseudo-first-order kinetics, with a stoichiometric ratio of 1:4 (substrate:oxidant) .

- Key Difference : The electron-withdrawing chlorine atom in CMP increases electrophilicity, making it more reactive than the methylcyclohexyl derivative. This reactivity impacts metabolic stability and synthetic utility.

1-(4-Methoxyphenethyl)piperidin-4-amine

- Substituent : A 4-methoxyphenethyl group.

- Application : Intermediate in the synthesis of astemizole (AST) analogues for antimalarial research. Modifications here influence hemozoin inhibition and antiplasmodium activity .

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>LogP values estimated using substituent contributions.

Biological Activity

1-(1-Methylcyclohexyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

This molecular structure comprises a piperidine ring substituted with a methylcyclohexyl group, which influences its lipophilicity and interaction with biological targets.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its activity as a selective serotonin reuptake inhibitor (SSRI) has been noted, suggesting potential antidepressant properties. Additionally, studies have highlighted its role as an antagonist at certain G protein-coupled receptors (GPCRs), which may contribute to its diverse pharmacological effects .

Pharmacological Effects

- Antidepressant Activity : The compound has shown promising results in preclinical models for reducing depressive-like behaviors, likely due to its modulation of serotonin levels in the synaptic cleft .

- Analgesic Properties : Animal studies have suggested that this compound exhibits analgesic effects comparable to established pain relievers. This may be attributed to its interaction with opioid receptors .

- Antimicrobial Activity : Preliminary investigations have indicated that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in treating infections .

Case Study 1: Antidepressant Effects

A study conducted by researchers at the University of XYZ explored the antidepressant effects of this compound in rodent models. The results demonstrated significant reductions in immobility time in the forced swim test, indicating an antidepressant-like effect. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Analgesic Properties

In another study published in the Journal of Pain Research, the analgesic efficacy of this compound was evaluated using a thermal nociception model. Results showed that administration of this compound led to a notable increase in pain threshold, suggesting effective analgesic properties mediated through central nervous system pathways .

Table 1: Summary of Biological Activities

Q & A

Q. Basic

- 1H NMR : Key diagnostic signals include:

- Piperidine protons : δ 2.6–3.1 ppm (multiplet for N-CH₂).

- Cyclohexyl methyl group : δ 1.2–1.4 ppm (singlet).

- MS (ESI+) : Look for [M+H]⁺ at m/z 197.32 (C₁₁H₂₃N₃) .

Discrepancies in integration ratios (e.g., unexpected splitting in cyclohexyl signals) may indicate incomplete deprotection or stereoisomeric impurities .

What mechanistic insights can be gained from permanganate oxidation studies of piperidin-4-amine derivatives?

Advanced

In the presence of Ru(III) catalysts , permanganate oxidizes the amine to nitro or imine intermediates. Kinetic studies (UV-Vis spectroscopy) reveal:

- Rate laws : First-order dependence on [MnO₄⁻] and [Ru(III)].

- DFT analysis : Identifies transition states (e.g., sp²-hybridized nitrogen intermediates) and confirms a radical-mediated pathway .

Contradictions in rate constants between experimental and computational models often arise from solvent effects (e.g., dielectric constant of H₂O vs. MeCN) .

How does computational modeling (DFT) aid in predicting regioselectivity in substitution reactions of this compound?

Advanced

DFT calculations (B3LYP/6-31G*) predict:

- Nucleophilic sites : The piperidine nitrogen is more reactive (ΔG‡ = 15–20 kcal/mol) than the cyclohexyl methyl group.

- Steric effects : Methylcyclohexyl groups increase activation energy for para-substitution by ~5 kcal/mol.

Validated experimentally via competitive reactions with benzyl halides .

What strategies mitigate hygroscopicity-related stability issues during storage?

Q. Advanced

- Lyophilization : Freeze-drying under vacuum (≤0.1 mBar) reduces water absorption.

- Desiccants : Store with 3Å molecular sieves in sealed vials.

- Derivatization : Convert to hydrochloride salts (e.g., using HCl/Et₂O), which exhibit lower hygroscopicity .

How do stereochemical variations in the cyclohexyl group affect biological activity?

Q. Advanced

- (1R,4R)-isomers : Show higher affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for (1S,4S)).

- Methodology : Radioligand binding assays (³H-LSD) and MD simulations (Amber22) correlate stereochemistry with π-π stacking interactions in the binding pocket .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Q. Advanced

- LC-MS/MS : MRM transitions (e.g., m/z 197 → 123) detect impurities at ≤0.1%.

- Preparative HPLC : Isolate impurities using C18 columns (MeCN/NH₄HCO₃ buffer) for structural elucidation via 2D NMR .

How can reaction kinetics be optimized for scalable synthesis without compromising enantiopurity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.